molecular formula C₅¹³CH₁₀O₅ B1147072 3-Deoxyglucosone-13C CAS No. 1246812-08-7

3-Deoxyglucosone-13C

カタログ番号: B1147072
CAS番号: 1246812-08-7
分子量: 163.13
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Deoxyglucosone-13C: is a labeled isotopic variant of 3-Deoxyglucosone, a reactive dicarbonyl compound. It is a significant intermediate in the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. This compound is known for its role in the formation of advanced glycation end-products (AGEs), which are implicated in various diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions: 3-Deoxyglucosone-13C can be synthesized through the Maillard reaction, where glucose reacts with amino acids under controlled conditions. The isotopic labeling is achieved by using 13C-labeled glucose as the starting material. The reaction typically involves heating the mixture at elevated temperatures to facilitate the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled glucose. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products .

化学反応の分析

Types of Reactions: 3-Deoxyglucosone-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Role in Insulin Resistance

3DG has been implicated in the development of insulin resistance, a precursor to type 2 diabetes. Studies have demonstrated that exposure to 3DG can impair insulin signaling pathways, leading to reduced glucose uptake and glycogen synthesis in liver cells.

  • Case Study : In a study using HepG2 cells (a human liver cancer cell line), researchers found that treatment with 3DG resulted in significant alterations in glucose uptake and glycogen content, indicating that 3DG may directly contribute to insulin resistance by impairing insulin signaling pathways .
Study Focus Findings
HepG2 Cell ModelImpaired glucose uptake and glycogen synthesis due to 3DG exposure.
Insulin SignalingAltered expression of insulin signaling molecules.

Formation of Advanced Glycation End Products (AGEs)

3DG is a critical intermediate in the Maillard reaction, leading to the formation of AGEs, which are associated with various diabetic complications. The generation of AGEs from 3DG can result in structural modifications of proteins, affecting their function and contributing to vascular damage.

  • Experimental Evidence : Research has shown that treatment of calf thymus histone H3 with 3DG leads to the formation of AGEs such as Nε-carboxymethyllysine and pentosidine. These modifications can compromise protein function and contribute to secondary complications of diabetes .
AGE Type Source Impact
Nε-carboxymethyllysineGlycation of proteins by 3DGMarker for protein glycation end products
PentosidineGlycation reactions involving 3DGAssociated with vascular damage

Alterations in Intestinal Microbiota

Recent studies have indicated that dietary intake of 3DG can alter the composition and function of intestinal microbiota, which may play a role in metabolic disorders like prediabetes.

  • Research Findings : A study involving rats treated with 3DG showed changes in microbial diversity and composition, particularly an increase in Proteobacteria and specific bacterial families linked to metabolic functions. These changes were correlated with impaired glucose regulation and increased levels of lipopolysaccharides (LPS) in plasma .
Microbial Changes Effects on Metabolism
Increased ProteobacteriaImpaired glucose tolerance
Altered KEGG pathwaysInvolvement in amino acid and carbohydrate metabolism

Quantification and Clinical Relevance

The quantification of 3DG levels in human plasma has been linked to various metabolic conditions. Elevated levels have been observed in individuals with diabetes, suggesting its potential as a biomarker for assessing metabolic health.

  • Clinical Insights : Studies have reported discrepancies in plasma 3DG levels among different populations, indicating the need for standardized measurement techniques. Elevated plasma levels have been associated with diabetic complications, making it a potential target for therapeutic intervention .
Population Studied Plasma 3DG Levels (nM)
Normoglycemics58.5 ± 14
Type I Diabetics98.5 ± 34

作用機序

3-Deoxyglucosone-13C exerts its effects through the formation of advanced glycation end-products. It reacts with amino groups in proteins, lipids, and nucleic acids to form AGEs. These AGEs can alter the structure and function of biomolecules, leading to various pathological conditions. The molecular targets include proteins such as collagen and nucleic acids, and the pathways involved include oxidative stress and inflammation .

類似化合物との比較

Comparison: 3-Deoxyglucosone-13C is unique due to its specific role in the Maillard reaction and its higher reactivity compared to other dicarbonyl compounds. It forms a wider variety of AGEs and has a more significant impact on protein and nucleic acid modifications .

特性

CAS番号

1246812-08-7

分子式

C₅¹³CH₁₀O₅

分子量

163.13

同義語

3-Deoxy-D-erythro-hexulose-13C;  2-Keto-3-Deoxyglucose-13C;  D-3-Deoxyglucosone-13C;  3-Deoxy-D-erythro-hexos-2-ulose-13C;  3DG-13C;  3-Deoxy-D-glucosone-13C; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。